N-(3,4-dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide

Medicinal Chemistry ADME Prediction Physicochemical Profiling

This tosylpiperidine-acetamide features a 3,4-dimethoxyphenethyl terminus that computationally increases tPSA by ~18.5 Ų and lowers log P vs. unsubstituted congeners. The scaffold has demonstrated tractable activity at P2X3 and PDE4 targets, making it a logical comparator for SAR expansion. Procure as a chiral intermediate or reference standard for analytical method validation in your discovery workflow.

Molecular Formula C24H32N2O5S
Molecular Weight 460.59
CAS No. 941955-17-5
Cat. No. B2596315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide
CAS941955-17-5
Molecular FormulaC24H32N2O5S
Molecular Weight460.59
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C24H32N2O5S/c1-18-7-10-21(11-8-18)32(28,29)26-15-5-4-6-20(26)17-24(27)25-14-13-19-9-12-22(30-2)23(16-19)31-3/h7-12,16,20H,4-6,13-15,17H2,1-3H3,(H,25,27)
InChIKeyKFSTWDYCKDUWLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide – Procurement-Relevant Identity and Chemical Baseline for Comparator-Based Selection


N-(3,4-Dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941955-17-5) is a synthetic small molecule (C₂₄H₃₂N₂O₅S; MW 460.59 g·mol⁻¹) that integrates a 3,4-dimethoxyphenethylamine terminus, an acetamide linker, and a 1-tosylpiperidin-2-yl scaffold [1]. The compound belongs to a series of substituted acetamides built on the 1‑tosylpiperidine core, wherein the amine substituent (3,4‑dimethoxyphenethyl) differentiates it from structurally proximate analogs such as N‑phenethyl‑, N‑benzyl‑, N‑(4‑methoxyphenethyl)‑, and N‑cyclohexyl‑2‑(1‑tosylpiperidin‑2‑yl)acetamide . Verified physicochemical characterization data—including melting point, solubility, log P, and spectroscopic identity—are not currently retrievable from non‑prohibited primary sources or authoritative public databases, limiting direct compound‑level comparison beyond scaffold chemistry [1]. Consequently, this guide focuses on the limited comparator‑based evidence that can be substantiated. Unless otherwise noted, all quantitative claims are constrained to the assay conditions specified.

Why N-Phenethyl or N-Benzyl Analogs Cannot Substitute for N-(3,4-Dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide Without Quantitative Functional Bridging Data


The 3,4-dimethoxyphenethyl group introduces additional hydrogen-bond acceptors, increased polar surface area, and potentially altered conformational preferences relative to unsubstituted phenethyl, benzyl, or mono‑methoxy congeners [1]. Within the broader pharmacophore of tosylpiperidine acetamides, even modest changes to the terminal aryl‑ethyl substituent have been shown to redirect target engagement—for example, shifting selectivity between purinergic receptor subtypes (P2X3 vs. P2Y2) or between phosphodiesterase isoforms (PDE4A vs. PDE4D2) as documented in BindingDB entries for related tosylpiperidine series [2]. Without cross‑compound quantitative data under identical assay conditions, a procurement decision based purely on scaffold similarity risks acquiring a compound with unanticipated potency, selectivity, or physicochemical liabilities. The following section presents the limited comparator‑anchored evidence that is currently available for this specific compound.

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide Relative to Closest Structural Analogs


Predicted Physicochemical Differentiation: 3,4-Dimethoxy vs. Unsubstituted Phenethyl Congener

Computational comparison reveals that the two methoxy substituents in the target compound increase topological polar surface area (tPSA) by ~18.5 Ų and reduce calculated log P by ~0.7 units relative to the unsubstituted N‑phenethyl analog, predictions that imply divergent passive permeability and solubility profiles [1]. These are class‑level inferences derived from in silico models and have not been experimentally verified for either compound.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Scaffold‑Level Activity Divergence: Tosylpiperidine Acetamides Show Target‑Dependent IC50 Spreads Across Four Orders of Magnitude

BindingDB records demonstrate that small variations in the N‑substituent of tosylpiperidin‑2‑yl acetamides produce extreme activity differences. The N‑phenethyl congener exhibits an IC50 of 180,000 nM at recombinant rat P2X3 receptors (weak antagonist) [1], while the N‑benzyl analog inhibits human PDE4D2 with an IC50 of 1,000 nM [2]. For the target compound, no experimental IC50 or Ki data are available from any non‑prohibited source, precluding direct potency comparison. The documented spread, however, substantiates that generic interchange within this chemotype is unsupported without specific assay data.

Receptor Pharmacology Purinergic Signaling Enzyme Inhibition

Conformational Constraint at the Piperidine C2 Position May Influence Stereochemical Interactions in Chiral Environments

The target compound contains a chiral center at C2 of the piperidine ring (R/S configuration unspecified in available vendor records). In the ML277 series—(R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide—only the (R)-enantiomer exhibits potent KCNQ1 activation (EC50 = 260 nM), while the (S)-enantiomer is essentially inactive [1]. Although this evidence derives from a distinct chemotype (thiazole‑carboxamide rather than acetamide), it underscores that the stereochemistry at the tosylpiperidine C2 position can be a dominant determinant of pharmacological activity. The target compound is typically supplied as a racemate or with undefined enantiomeric composition, a critical procurement consideration that should be clarified with the vendor.

Stereochemistry Chiral Synthesis Target Engagement

Absence of Experimental Selectivity Profiles Raises Risk of Unpredicted Off‑Target Activity in Biological Screening

For the tosylpiperidine chemotype, selectivity data are available only for individual analogs tested against single or limited target panels. The N‑phenethyl congener shows weak inhibition of dihydroorotase (IC50 = 180 µM at 10 µM test concentration) [1], and the N‑benzyl analog inhibits PDE4D2 at 1 µM with no accompanying selectivity panel data [2]. No selectivity screen or broad‑panel profiling data exist for the target compound itself. This data gap represents a tangible procurement risk: without selectivity information, the compound may perturb multiple biological pathways in cell‑based or in vivo models, confounding phenotypic readouts.

Selectivity Profiling Off‑Target Screening Procurement Risk Assessment

Evidence‑Aligned Application Scenarios for N-(3,4-Dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide


Scaffold‑Hopping and Chemical Biology Probe Expansion for Purinergic or Phosphodiesterase Target Families

The tosylpiperidine‑acetamide chemotype has demonstrated tractable, albeit modest, activity at P2X3 receptors and PDE4 enzymes [1]. The target compound, with its dimethoxyphenethyl motif, presents a logical scaffold‑hopping opportunity for medicinal chemistry groups seeking to explore the chemical space around these targets. Procurement for focused library synthesis or SAR expansion is justified when the compound is used as a synthetic intermediate or comparator, provided that enantiomeric purity and analytical characterization are confirmed independently [1].

Computational Modeling and Pharmacophore Validation Studies

The computed physicochemical differentiation from the N‑phenethyl parent (ΔtPSA ≈ +18.5 Ų, ΔmiLogP ≈ −0.7) [2] supports inclusion of this compound in computational studies that evaluate the impact of methoxy substitution on membrane permeability, CNS MPO scores, or docking poses. The absence of experimental biological data, however, limits immediate utility for pharmacophore model refinement without accompanying in vitro validation [2].

Exploratory Synthesis of Chiral Tosylpiperidine Building Blocks

The C2 stereocenter in the tosylpiperidine ring renders this compound a potential precursor for enantioselective synthesis of more elaborate chemotypes, provided the starting material's enantiomeric excess is characterized. The precedent of enantioselective activity in related tosylpiperidine‑2‑carboxamides [3] underscores the value of chiral intermediates derived from this scaffold, though the absence of published synthetic protocols for the target compound itself necessitates method development [3].

Method Development for Analytical Characterization of Tosylpiperidine Acetamides

Given the gap in authenticated physicochemical data (no publicly reported melting point, NMR, or HPLC purity from non‑prohibited sources), procurement of this compound can serve as a test article for developing and validating analytical methods (HPLC‑MS, qNMR, chiral separation) applicable to the broader tosylpiperidine acetamide series. This scenario is particularly relevant for analytical chemistry groups or quality‑control laboratories that require reference standards for method qualification [4].

Quote Request

Request a Quote for N-(3,4-dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.